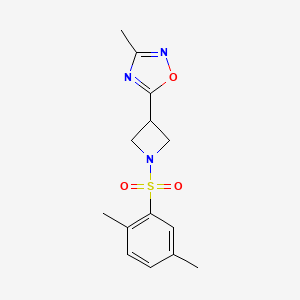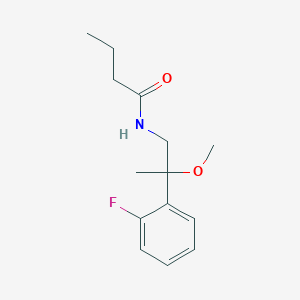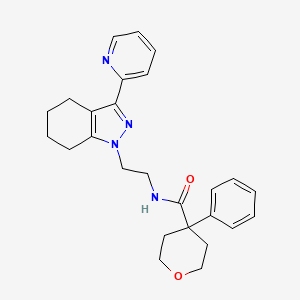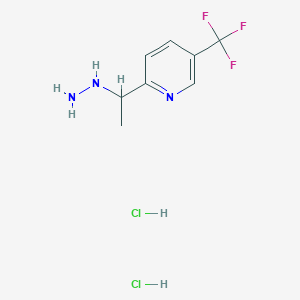
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of sulfonyl azetidines. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has various biochemical and physiological effects. The compound has been reported to reduce inflammation, inhibit tumor growth, and prevent the development of neurodegenerative diseases. It has also been shown to have antimicrobial activity against various pathogens.
実験室実験の利点と制限
The advantages of using 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole in lab experiments include its ability to selectively target specific enzymes and proteins, its low toxicity, and its high potency. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research and development of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. One of the potential directions is to explore the use of this compound in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Another direction is to optimize the synthesis method to make the compound more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a promising compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine. The product is then treated with sodium hydride and 1-bromo-3-chloropropane to obtain the final compound.
科学的研究の応用
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
特性
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)


![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)
![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2476766.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)

